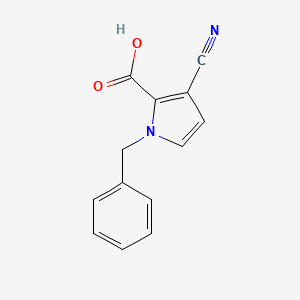

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

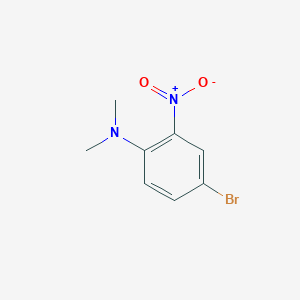

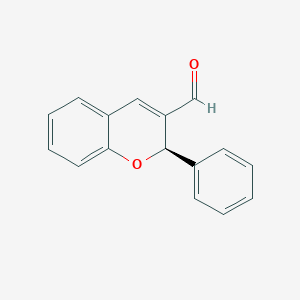

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a pyrrole derivative, which is a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a benzyl group, a cyano group, and a carboxylic acid group .Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride , and Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

This compound has a melting point of 166-167 °C and a predicted boiling point of 448.4±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Reactivity

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is involved in various synthetic processes that lead to the formation of complex organic compounds. For example, it participates in the three-component spiro heterocyclization reactions with malononitrile and pyrazolone, leading to the production of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] derivatives. This process is significant for generating compounds with potential biological activities and for developing new synthetic methodologies (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Structural and Mechanistic Insights

Research has also focused on elucidating the structures and mechanisms of reactions involving pyrrole derivatives. Experimental and theoretical studies have been conducted to understand the reaction mechanisms and structural characteristics of these compounds. For instance, research on the functionalization reactions of pyrrole derivatives provides valuable insights into the chemical reactivity and potential applications of these molecules in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Material Science Applications

In the field of materials science, pyrrole derivatives are explored for their potential in creating novel materials. The intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs) has been investigated, showing the formation of organically modified nanocomposites. These materials exhibit unique structural and functional properties, which are significant for various applications, including catalysis, drug delivery, and the development of functional nanomaterials (Tronto et al., 2008).

Coordination Chemistry

In coordination chemistry, pyrrole-2-carboxylic acid derivatives are utilized to construct coordination polymers with lanthanides. These complexes exhibit interesting photophysical properties, making them potential candidates for applications in luminescence and sensing. The synthesis and characterization of these coordination compounds contribute to the development of functional materials with specific optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, this compound has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to alterations in downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in apoptosis, or programmed cell death. This modulation can lead to either the promotion or inhibition of apoptosis, depending on the cellular context . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular effect . These dosage-dependent effects are crucial for determining the therapeutic window of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The metabolic flux of this compound can influence the levels of other metabolites within the cell, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

1-benzyl-3-cyanopyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXWJNRGTYXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)